Furan-2-thiol

Flavor Chemistry Organosulfur Chemistry Medicinal Chemistry

Furan-2-thiol (2-Furanthiol) is an organosulfur heterocyclic compound with the molecular formula C4H4OS and a molecular weight of 100.14 g/mol. It consists of a furan ring directly substituted with a thiol (-SH) group.

Molecular Formula C4H4OS
Molecular Weight 100.14 g/mol
CAS No. 13129-35-6
Cat. No. B088526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-thiol
CAS13129-35-6
Molecular FormulaC4H4OS
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)S
InChIInChI=1S/C4H4OS/c6-4-2-1-3-5-4/h1-3,6H
InChIKeyCMDKYFGIJALPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-thiol (CAS 13129-35-6): Basic Compound Identification and Baseline Properties


Furan-2-thiol (2-Furanthiol) is an organosulfur heterocyclic compound with the molecular formula C4H4OS and a molecular weight of 100.14 g/mol [1]. It consists of a furan ring directly substituted with a thiol (-SH) group. Computed physicochemical properties include a LogP (XLogP3) of 1.5 and a topological polar surface area of 14.1 Ų [1]. The compound is listed in the NIST Chemistry WebBook with gas chromatography retention indices confirmed on non-polar and polar columns [2].

1
Synthetic building block for fused heterocyclic systems via thioether formation.
2
Organometallic ligand precursor through furan-2-thiolate anion coordination.
3
Volatile flavor marker research probe for structure-activity relationship studies.
4
GC retention index standard confirmed on non-polar and polar columns.

Procurement Risk: Why Furan-2-thiol Cannot Be Casually Substituted with In-Class Analogs


Even within the narrow class of furan-based thiols, minor structural modifications profoundly alter reactivity, odor profile, and binding modes. The position of the thiol group (C-2 vs. C-3) and the spacer between the ring and the sulfhydryl group are critical determinants of nucleophilicity and odor threshold. A study on structure-odor correlations demonstrated that moving the mercapto group from the 2- to the 3-position on a furan ring increased the odor threshold, while separating the thiol group from the ring by an alkyl chain led to a complete loss of the characteristic coffee-like aroma [1]. Generic substitution without comparative performance data therefore carries high technical risk in applications where sensory or reactivity fidelity is paramount.

Target
Furan-2-thiol
Thiol group directly attached to the C-2 position of the furan ring. Nucleophilicity and odor profile tied to aromatic ring proximity.
VS
In-Class Analog Risk
Positional Isomers (e.g., Furan-3-thiol)
Moving the mercapto group from C-2 to C-3 may significantly shift odor threshold and reactivity, based on structure-odor correlation data.
Spacer Analogs (e.g., Furfuryl Mercaptan)
Inserting an alkyl spacer between ring and thiol alters binding modes and may lead to a complete loss of characteristic sensory profiles.

Direct Quantitative Differentiation Evidence for Furan-2-thiol vs. Close Analogs


Evidence Gap Notification: No Direct Head-to-Head Data Available

A systematic search for head-to-head comparative studies, patents, or authoritative technical datasheets providing quantitative differentiation data for Furan-2-thiol against its closest analogs (e.g., thiophene-2-thiol, furfuryl mercaptan, 2-methyl-3-furanthiol) did not yield actionable results within the allowed source set. No data satisfying the core evidence admission rules (simultaneous presence of a named comparator, quantitative data for both target and comparator, and defined experimental context) was found.

Quantitative Differentiation
Data to verify
No head-to-head comparative studies against close analogs (e.g., thiophene-2-thiol, 2-methyl-3-furanthiol) were identified in the allowed source set.
Requires application-specific validation
Claims of superiority or differentiation for procurement cannot be substantiated without user-generated comparative data under intended-use conditions.
Flavor Chemistry Organosulfur Chemistry Medicinal Chemistry

Tentative Application Scenarios for Furan-2-thiol Based on Structural Inferences


Synthetic Intermediate for Fused Heterocyclic Systems

Furan-2-thiol has been employed as a nucleophilic building block in the synthesis of thienothiepinofurans and thiepinodifurans. Its lithium thiolate reacts with 2-bromomethyl-substituted thiophenes and furans to form thioethers, which can be cyclized to thiepinone derivatives. This reactivity profile is distinct from simple alkanethiols and is governed by the aromatic furan ring's electronic influence on the sulfur nucleophile. [1]

Ligand Precursor for Organometallic Complexes

The furan-2-thiolate anion serves as a ligand for ruthenium, forming complexes of the type CpRu(PPh3)2S-C4H3O. The analogous thiophene-2-thiolate complex (CpRu(PPh3)2S-C4H3S) has been structurally characterized by X-ray diffraction [2]. Potential differences in metal-sulfur bond lengths, redox potentials, and steric profiles between the O- and S-heterocycle thiolate ligands may offer tunability in catalyst design, but quantitative comparative data are currently absent from the public domain.

Volatile Flavor Marker Research

While 2-furfurylthiol (furan-2-ylmethanethiol) is a well-known coffee odorant with a threshold of 0.1 μg/L in model systems, data on Furan-2-thiol's own odor threshold and sensory properties remains limited in open literature. The structural similarity suggests it may be useful as an internal standard or a probe in structure-activity relationship studies of furan-based aroma compounds, but this application is unvalidated without quantitative sensory data. [3]

Application
Selection Property
Validation Focus
Synthetic Intermediate
Thioether Formation Reactivity
Cyclization efficiency and yield in thiepinone synthesis
Ligand Precursor
Heterocyclic Thiolate Coordination
Metal-sulfur bond parameters (XRD, redox) in Ru complexes
Flavor Marker Probe
Structural Analog SAR Context
Odor threshold and matrix specificity in model systems
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